5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (NPMTD) is an organic compound that has been extensively studied in recent years due to its potential applications in various areas of scientific research. It is a heterocyclic compound that is composed of two nitrogen atoms, two sulfur atoms, and five carbon atoms, and it has a molecular weight of 177.2 g/mol. NPMTD has been found to possess unique properties that make it suitable for use in a variety of laboratory experiments, from in vivo and in vitro studies to biochemical and physiological research.
Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
- A study found that certain derivatives of thiazolidine-2,4-dione, including compounds with a nitro group on the thiazolidinone moiety, displayed potent antiproliferative activity against various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
Corrosion Inhibition for Mild Steel
- Research demonstrated that thiazolidinedione derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid solutions. This suggests their application in industrial settings for protecting metals against corrosion (Yadav et al., 2015).
Antimicrobial Activity
- Various N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones have been synthesized and shown to possess significant antimicrobial activity against different strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Stana et al., 2014).
Potential Pharmacological Profile
- Computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivatives have indicated their potential biological and pharmacological activities. This could guide the synthesis of new drugs with increased pharmacological activity (Sakib et al., 2021).
Anti-Inflammatory and Anticancer Properties
- A particular derivative of thiazolidine-2,4-dione demonstrated notable anti-inflammatory and antibreast cancer activities, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
Aldose Reductase Inhibitors
- Some thiazolidine-2,4-dione derivatives have been identified as potent aldose reductase inhibitors, which could be beneficial in managing diabetic complications (Sohda et al., 1982).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors involved in inflammation and oxidative stress .
Mode of Action
For instance, some derivatives have been found to inhibit enzymes involved in inflammation and oxidative stress .
Biochemical Pathways
Thiazolidinedione derivatives have been found to impact various pathways related to inflammation and oxidative stress .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness and absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to have antimicrobial, anti-diabetic, and antioxidant activities . For instance, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed the highest activity against human cancer line tested and its strong cytotoxic effect against glioblastoma must be highlighted .
properties
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOVMMYAYKAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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